molecular formula C7H4ClIN2 B578411 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1260848-49-4

5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B578411
CAS No.: 1260848-49-4
M. Wt: 278.477
InChI Key: XQTIYPWICKQJES-UHFFFAOYSA-N
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Description

5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains both chlorine and iodine atoms. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit both egfr and braf v600e , which are key proteins involved in cell signaling pathways that regulate cell growth and survival.

Mode of Action

It’s suggested that the compound forms a hydrogen bond with a specific residue (g485) to improve its activity . This interaction could potentially alter the conformation of the target protein, thereby affecting its function.

Biochemical Pathways

If it indeed targets egfr and braf v600e as suggested , it would impact the MAPK/ERK pathway and PI3K/Akt pathway, which are crucial for cell proliferation and survival.

Result of Action

Similar compounds have shown to inhibit cell proliferation and induce apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine typically involves halogenation reactions. One common method is the iodination of 5-chloro-1H-pyrrolo[2,3-b]pyridine using iodine and a suitable oxidizing agent . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar halogenation procedures with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-2-iodo-1H-pyrrolo[2,3-b]pyridine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine is unique due to its specific halogenation pattern, which imparts unique reactivity and biological activity. This makes it a valuable compound in the development of new pharmaceuticals and chemical research .

Biological Activity

5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Structural Characteristics

The compound has the molecular formula C₁₄H₁₀ClI N₂O₂S and a molecular weight of approximately 432.7 g/mol. Its structure includes halogen substituents (chlorine and iodine) that are known to enhance biological activity by increasing the compound's reactivity and ability to interact with biological targets .

This compound exhibits significant potential as an inhibitor of various kinases, particularly those involved in cancer pathways such as EGFR (Epidermal Growth Factor Receptor) and BRAF V600E mutations. The presence of halogens allows for enhanced binding interactions through hydrogen bonding and π-stacking with target proteins, which is crucial for its efficacy .

Targeted Kinases

  • EGFR : Inhibition leads to reduced cell proliferation in cancer cells.
  • BRAF V600E : Similar inhibition profiles suggest potential in treating certain melanoma cases.

Biological Activity

Research indicates that this compound has shown promising results in various biological assays:

  • Inhibition of Cancer Cell Proliferation : Studies have demonstrated that this compound can inhibit the growth of cancer cell lines with IC50 values as low as 7 nM against fibroblast growth factor receptors (FGFRs) .
  • Induction of Apoptosis : The compound has been observed to induce apoptosis in treated cells, highlighting its potential as an anti-cancer agent .

Case Studies

  • Inhibition Studies : A derivative of 1H-pyrrolo[2,3-b]pyridine was tested against a panel of cancer cell lines, demonstrating significant inhibition of FGFR1, FGFR2, and FGFR3. The results indicated a strong correlation between structural modifications and enhanced biological activity .
  • Molecular Docking : Molecular docking studies have suggested that this compound effectively binds to kinase receptors through specific interactions that stabilize the ligand-receptor complex .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Halogenation Reactions : Introducing chlorine and iodine at specific positions on the pyrrolo[2,3-b]pyridine core.
  • Cross-Coupling Reactions : Utilizing methods such as Suzuki-Miyaura or Buchwald-Hartwig coupling to form the desired heterocyclic structure .

Research Findings Summary Table

Study ReferenceBiological ActivityIC50 ValueMechanism
FGFR Inhibition7 nMCompetitive inhibition
Cell ProliferationVariesInduction of apoptosis
EGFR/BRAF InhibitionNot specifiedBinding via hydrogen bonds

Properties

IUPAC Name

5-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-5-1-4-2-6(9)11-7(4)10-3-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTIYPWICKQJES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=NC=C1Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80720971
Record name 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80720971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260848-49-4
Record name 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260848-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80720971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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